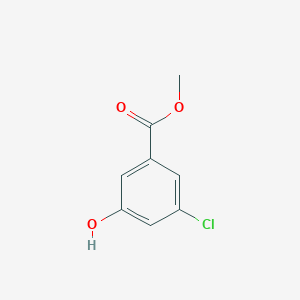

Methyl 3-chloro-5-hydroxybenzoate

説明

Methyl 3-chloro-5-hydroxybenzoate (C₈H₇ClO₃) is a substituted benzoic acid ester featuring a chlorine atom at the 3-position and a hydroxyl group at the 5-position of the aromatic ring. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or materials science due to their reactive functional groups (chloro, hydroxyl, and ester moieties).

特性

IUPAC Name |

methyl 3-chloro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUILWNSXFXPDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467211 | |

| Record name | METHYL 3-CHLORO-5-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98406-04-3 | |

| Record name | METHYL 3-CHLORO-5-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of 3-chloro-5-hydroxybenzoic Acid

The most straightforward and widely reported method involves direct esterification of 3-chloro-5-hydroxybenzoic acid with methanol under acidic catalysis.

- Dissolve 3-chloro-5-hydroxybenzoic acid in methanol.

- Add sulfuric acid as a catalyst.

- Heat the mixture to approximately 60 °C.

- Stir for 12 hours to allow complete esterification.

- Cool the reaction mixture and remove methanol under reduced pressure.

- Extract the product using ethyl acetate and wash with saturated sodium carbonate solution to neutralize residual acid.

- Dry and concentrate to obtain methyl 3-chloro-5-hydroxybenzoate as a white solid.

- Yields reported are typically around 80-85%.

- Characterization by NMR and mass spectrometry confirms the structure and purity.

Multi-Step Synthetic Routes Involving Nitration, Reduction, Diazotization, and Hydrolysis

Some advanced synthetic strategies employ a multi-step approach starting from chlorinated benzoic acid derivatives, especially when specific substitution patterns are required.

- Nitration: Introduction of a nitro group at the desired position on chlorobenzoic acid.

- Esterification: Conversion of the nitrobenzoic acid to the corresponding methyl ester.

- Reduction: Catalytic hydrogenation (e.g., Pd/C) to reduce the nitro group to an amino group.

- Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via diazonium salt formation and subsequent hydrolysis.

This approach allows for precise functionalization and yields this compound with high purity and yields up to 90% in the final step.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | Concentrated HNO3, elevated temperature | 94 | Slow due to electron-withdrawing groups |

| Esterification | Acid-catalyzed methanol reflux | 86 | Efficient conversion to methyl ester |

| Reduction | H2, Pd/C catalyst, room temperature | 97 | High selectivity for amino group formation |

| Diazotization & Hydrolysis | NaNO2, H3PO4, 0–10 °C, aqueous workup | 90 | Final conversion to hydroxy derivative |

This sequence has been optimized for industrial applicability with controlled reaction parameters to maximize yields and purity.

Alternative Esterification Using Methylating Agents

An alternative to acid-catalyzed esterification involves methylation of the carboxylic acid group using methylating reagents such as dimethyl sulfate in the presence of mineral alkali and organic solvents like dimethylformamide (DMF).

- Dissolve 2-amino-3-chlorobenzoic acid (a close analog) in DMF.

- Add mineral alkali (e.g., sodium carbonate) at room temperature.

- Cool to 5–10 °C and slowly add methylating reagent dropwise.

- Stir at room temperature for 4–8 hours.

- Quench reaction by adding water to precipitate the product.

- Filter, wash, and dry to obtain the methyl ester.

- Simple reaction process.

- High product purity (96–97% by HPLC).

- High yields (91–95%).

- Suitable for industrial scale due to mild conditions and cost efficiency.

This method avoids strong acid catalysts and can produce esters with better color and luster.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 3-chloro-5-hydroxybenzoic acid | Methanol, H2SO4, 60 °C, 12 h | ~83 | Simple, well-established | Requires acidic workup |

| Multi-Step Nitration-Reduction | 2,4-difluoro-3-chlorobenzoic acid | HNO3 nitration, Pd/C reduction, diazotization | Up to 90 | High purity, precise substitution | Multi-step, longer process |

| Methylation with Methylating Agent | 2-amino-3-chlorobenzoic acid | Dimethyl sulfate, mineral alkali, DMF | 91–95 | Mild conditions, industrial scale | Avoids strong acids |

化学反応の分析

Types of Reactions: Methyl 3-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Oxidation Reactions: Products include quinones or other oxidized derivatives.

Reduction Reactions: Products include alcohols or other reduced derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 3-chloro-5-hydroxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure, featuring an ester group and a phenolic hydroxyl group, allows it to participate in various chemical reactions, such as substitution and oxidation reactions. This compound can be synthesized through the esterification of 3-chloro-5-hydroxybenzoic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions.

Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| Methyl 3-chloro-4-hydroxybenzoate | Hydroxyl group at the 4-position | Similar reactivity in organic synthesis |

| Methyl 3-hydroxybenzoate | Lacks chlorine atom | Less reactive; used in simpler syntheses |

| Methyl 3,5-dichloro-4-hydroxybenzoate | Additional chlorine atom | Increased reactivity; potential for more derivatives |

Biological Applications

Model Compound for Enzyme Studies

Due to its structural characteristics, this compound is utilized as a model compound for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The presence of the chlorine and hydroxyl groups enhances the binding affinity to specific enzymes, making it a valuable tool for understanding enzyme mechanisms.

Potential Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. These biological activities are attributed to its ability to inhibit specific enzymes by binding to their active sites. Further investigation is warranted to explore these potential therapeutic effects.

Industrial Applications

Formulation of Chemical Products

In industrial settings, this compound is employed in the formulation of various chemical products, including preservatives and stabilizers. Its functional groups allow it to enhance the stability and efficacy of formulations used in consumer products.

Material Science Applications

The compound's aromatic structure suggests potential applications in material science, particularly in the development of polymers or liquid crystals. Although current research is limited, its properties may be explored for innovative material applications.

Case Studies and Research Findings

-

Antimicrobial Activity Study

A study investigating the antimicrobial effects of this compound revealed promising results against various bacterial strains. The compound demonstrated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative. -

Enzyme Inhibition Research

In a biochemical study focused on enzyme kinetics, this compound was shown to effectively inhibit lipase activity. The study provided insights into its mechanism of action, highlighting how the chlorine substituent enhances binding affinity to the enzyme's active site.

作用機序

The mechanism of action of methyl 3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chlorine and hydroxyl groups can enhance its binding affinity and specificity towards these targets.

類似化合物との比較

Structural and Functional Group Variations

The substituent positions and functional groups significantly influence physicochemical properties. Key analogs include:

*Estimated based on analogs.

Physicochemical Properties

- Solubility: Methyl 5-chloro-2-hydroxybenzoate: Likely low water solubility due to the ortho-substituted hydroxyl and chloro groups, which may form intramolecular hydrogen bonds . Methyl 3-chloro-5-(hydroxymethyl)benzoate: Higher polarity from the hydroxymethyl group (C₉H₉ClO₃) may improve solubility in polar solvents compared to the hydroxyl analog .

- Acidity: The hydroxyl group in methyl 5-chloro-2-hydroxybenzoate (pKa ~2.5–3.5, inferred from salicylic acid analogs) is more acidic than aliphatic alcohols due to electron-withdrawing effects of the adjacent chloro group . In this compound, the meta-substituted hydroxyl group would exhibit weaker acidity compared to ortho isomers, as resonance stabilization is less pronounced.

生物活性

Methyl 3-chloro-5-hydroxybenzoate, also known by its CAS number 98406-04-3, is an organic compound belonging to the hydroxybenzoate class. This compound has garnered attention in various fields due to its potential biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- A methyl ester group

- A chlorine atom

- A hydroxyl group attached to a benzene ring

Its molecular formula is , with a molecular weight of approximately 186.59 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine and hydroxyl groups enhance its binding affinity to enzymes, potentially inhibiting their activity by occupying active sites. This mechanism suggests a role in modulating enzymatic reactions, which could be leveraged for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It has shown potential in reducing the expression of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition may lead to reduced production of prostaglandins, thereby alleviating inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study :

- A study published in Pharmaceutical Research evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Anti-inflammatory Research :

Comparative Analysis with Similar Compounds

A comparison table highlights the differences between this compound and related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-chloro-4-hydroxybenzoate | Hydroxyl group at position 4 | Moderate antimicrobial properties |

| Methyl 3-hydroxybenzoate | Lacks chlorine atom | Lower reactivity |

| Methyl 3,5-dichloro-4-hydroxybenzoate | Additional chlorine atom | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-chloro-5-hydroxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A two-step approach is commonly employed:

Chlorination : Direct electrophilic substitution on methyl 5-hydroxybenzoate using Cl₂/FeCl₃ or SOCl₂ under anhydrous conditions at 0–5°C to minimize over-chlorination.

Esterification : Protection of the hydroxyl group via acetylation (e.g., acetic anhydride) before esterification with methanol under acidic catalysis (H₂SO₄) .

- Critical Factors : Temperature control during chlorination prevents di-substitution. Purity (>90%) is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can the structure of this compound be confirmed analytically?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 10.5 (phenolic -OH, broad), δ 3.8 (ester -OCH₃), and aromatic protons at δ 6.8–7.4 .

- IR : Strong absorption at ~1680 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (-OH stretch).

- X-ray Crystallography : Resolve positional ambiguity of substituents; Cambridge Structural Database (CCDC) protocols are recommended .

Q. What are the key stability considerations for this compound under storage and reaction conditions?

- Methodological Answer :

- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Store in anhydrous environments (desiccator, <25°C) .

- Light Sensitivity : Protect from UV exposure to prevent radical degradation (use amber glassware).

- Thermal Stability : Decomposition occurs above 150°C; monitor via TGA-DSC during thermal studies .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target enzymes (e.g., cyclooxygenase-2). Focus on substituent effects at positions 3 and 5 .

- QSAR Analysis : Correlate Hammett σ values of substituents (Cl: σₚ=+0.23; -OH: σₚ=-0.37) with observed antimicrobial activity to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzoates?

- Methodological Answer :

- Meta-Analysis : Compare datasets from analogues (e.g., methyl 3-chloro-4-hydroxybenzoate vs. methyl 3-fluoro-5-hydroxybenzoate) to isolate substituent-specific effects .

- Assay Standardization : Re-evaluate MIC (Minimum Inhibitory Concentration) values under uniform conditions (e.g., Mueller-Hinton agar, 37°C) to mitigate variability .

Q. How can regioselectivity challenges in halogenation be addressed during scale-up synthesis?

- Methodological Answer :

- Directing Groups : Temporarily introduce a nitro group at position 5 to block undesired chlorination, followed by reduction to -NH₂ and diazotization/hydrolysis to restore -OH .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6 h) and improve regioselectivity via controlled energy input .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Activation : The electron-withdrawing -Cl and -COOCH₃ groups activate the ring for NAS. Kinetic studies (UV-Vis monitoring) reveal second-order dependence on [Nu⁻] (e.g., OH⁻, NH₃) .

- Leaving Group Effects : Chlorine’s superior leaving ability (vs. -OH or -OCH₃) facilitates substitution at position 3. Confirm via isotopic labeling (¹⁸O tracing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。